molecular formula C18H21NO3 B5797209 Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate

Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate

Cat. No.: B5797209
M. Wt: 299.4 g/mol
InChI Key: JOEKOJZJUQYVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate, often involves the Fischer indole synthesis. This method typically uses hydrazine and ketones or aldehydes under acidic conditions to form the indole ring . Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper iodide .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex indole derivatives.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylpropanoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

IUPAC Name

methyl 1-(3-cyclopentylpropanoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-22-18(21)15-12-19(16-9-5-4-8-14(15)16)17(20)11-10-13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEKOJZJUQYVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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